molecular formula C12H17FO2 B1448421 2-(3-Fluoroadamantan-1-yl)acetic acid CAS No. 1795526-38-3

2-(3-Fluoroadamantan-1-yl)acetic acid

Cat. No. B1448421
CAS RN: 1795526-38-3
M. Wt: 212.26 g/mol
InChI Key: DIAVLAZPPBNYKZ-UHFFFAOYSA-N
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Description

2-(3-Fluoroadamantan-1-yl)acetic acid, also known as FAA, is a derivative of adamantine. It has a molecular weight of 212.26 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

A two-step procedure was developed to synthesize (3-fluoroadamantan-1-yl)methyl isocyanate from (3-hydroxyadamantane)acetic acid . The first step involves fluorination with Ishikawa’s reagent .


Molecular Structure Analysis

The chemical structure of FAA includes a fluorine atom attached to the third position of the adamantane ring system, along with an acetic acid moiety attached to the fourth carbon atom.


Chemical Reactions Analysis

The reaction of (3-fluoroadamantan-1-yl)methyl isocyanate with aliphatic diamines gave 1,3-disubstituted bis-diureas in 60—97% yields .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.26 . It is a powder that is stored at room temperature .

Scientific Research Applications

Nanotechnology and Material Science

The adamantane framework of 2-(3-Fluoroadamantan-1-yl)acetic acid is investigated for its use in nanotechnology and material science. It can be used to modify the surface properties of nanomaterials, such as nanodiamonds, to enhance their application in drug delivery systems, electronic devices, and as components in advanced composite materials.

Each of these applications leverages the unique chemical properties of 2-(3-Fluoroadamantan-1-yl)acetic acid , demonstrating its versatility and importance in scientific research across various fields .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(3-fluoro-1-adamantyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAVLAZPPBNYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoroadamantan-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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